molecular formula C12H16N2O3 B2479828 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one CAS No. 926272-98-2

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2479828
CAS No.: 926272-98-2
M. Wt: 236.271
InChI Key: YTTICQQKMRYDDW-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one (CAS 926272-98-2) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol, features a morpholine ring linked to a 2-aminophenoxy scaffold . Its structural features make it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of novel pharmacologically active compounds . Researchers utilize this compound as a key precursor in organic synthesis. The presence of both morpholino and aminophenyl groups makes it a versatile synthon for constructing libraries of compounds targeting various biological pathways. While specific mechanistic and clinical data are not available in the public domain, its structural analogs are investigated within patent literature for their potential biological activities . This product is offered as a solid powder and should be stored at room temperature . Please handle with appropriate care, as it carries the following GHS warning statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. We provide this compound in various packaging sizes to meet the demands of your research and development workflow, ensuring consistent quality and reliable supply for your investigative needs.

Properties

IUPAC Name

2-(2-aminophenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTICQQKMRYDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926272-98-2
Record name 2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of 2-aminophenol with a suitable morpholine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminophenoxy derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one is its potential as an anticancer agent. Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been tested against breast cancer cell lines such as MDA-MB-231 and HT-29, demonstrating their ability to induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Evaluation
A study synthesized several derivatives based on the structure of this compound and evaluated their cytotoxicity using the MTT assay. The findings indicated that certain derivatives showed IC₅₀ values significantly lower than those of established drugs, highlighting their potential as novel anticancer therapies .

Drug Development

The compound's morpholine moiety makes it a valuable scaffold in drug design, particularly for developing inhibitors targeting specific enzymes involved in metabolic pathways. Research has indicated that compounds with similar structures can act as dual modulators for key therapeutic targets such as acetyl-CoA carboxylases and peroxisome proliferator-activated receptors (PPARs), which are crucial in managing conditions like obesity and type 2 diabetes .

Table: Comparison of Biological Activities

CompoundTarget EnzymeActivity TypeReference
2-(2-Aminophenoxy)-...Acetyl-CoA CarboxylaseInhibition
Derivative APPARα/PPARδDual Agonistic Activity
Compound BCancer Cell Lines (MDA-MB-231)Cytotoxicity

Synthetic Applications

In addition to its medicinal properties, this compound serves as an intermediate in synthesizing other functionalized organic compounds. Its ability to undergo various chemical reactions allows researchers to explore new derivatives with enhanced biological activities or novel properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and participate in π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other morpholine-linked ethanones. Key analogs and their differentiating features are summarized below:

Table 1: Structural and Physical Properties of Morpholine-Based Ethanones

Compound Name (CAS if available) Substituent(s) Melting Point (°C) Yield (%) Key Analytical Methods Reference
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one 2-Aminophenoxy Not reported Not given NMR, elemental analysis
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethan-1-one 5-Phenyl-1,3,4-oxadiazol-2-ylamino 185 79 IR, NMR, elemental analysis
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one 1,3-Benzothiazol-2-ylsulfanyl 206 89 IR, NMR, elemental analysis
2-(Benzylamino)-1-(morpholin-4-yl)ethan-1-one Benzylamino 240 74 IR, NMR, elemental analysis
2-[(4-Fluorophenyl)amino]-1-(morpholin-4-yl)ethanone 4-Fluorophenylamino 220 71 IR, NMR, elemental analysis
1-(Morpholin-4-yl)-2-phenoxyethan-1-one (1g) Phenoxy 200 Not given IR, NMR, elemental analysis
2-[(4-Chlorobenzyl)amino]-1-(morpholin-4-yl)ethan-1-one (1j) 4-Chlorobenzylamino 190 Not given IR, NMR, elemental analysis

Structural and Functional Differences

  • Substituent Effects: The target compound’s 2-aminophenoxy group distinguishes it from analogs bearing sulfanyl (e.g., benzothiazolylsulfanyl in ), heterocyclic (e.g., oxadiazolylamino in ), or halogenated aromatic (e.g., 4-fluorophenylamino in ) moieties. These substituents modulate electronic properties, steric bulk, and intermolecular interactions.

Pharmacological Potential

  • While direct pharmacological data for the target compound are absent, morpholine ethanones with heterocyclic substituents (e.g., oxadiazolyl, benzothiazolyl) are investigated for bioactivity, including enzyme inhibition or antimicrobial effects .

Biological Activity

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring and an aminophenoxy moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3. It features a morpholine group that is known for enhancing solubility and bioavailability in drug design. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H16N2O3
SMILESC1COCCN1C(=O)COC2=CC=CC=C2N
InChIInChI=1S/C12H16N2O3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity . It has been evaluated against various cancer cell lines using the National Cancer Institute's (NCI) 60-cell line screening protocol. The findings suggest that this compound can inhibit cell growth effectively across different cancer types.

Anticancer Activity

In a study assessing its anticancer properties, the compound demonstrated promising results:

Cell Line TypeGI50 (μM)
Colon Cancer0.875
Leukemia0.904
Melanoma0.926

These values indicate that the compound exhibits sub-micromolar activity against these cancer types, highlighting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve topoisomerase I inhibition . Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and subsequent apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : The compound was tested against a panel of cancer cell lines, revealing a significant growth inhibition rate with a full panel GI50 value of approximately 1.26 μM. Notably, it exhibited strong cytostatic effects with TGI values ≤ 5 μM against multiple cell lines, including melanoma .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. These findings support the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one?

  • Methodology :

  • Step 1 : React 2-aminophenol with a halogenated ketone (e.g., chloroacetone) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) to form the phenoxy intermediate.
  • Step 2 : Introduce the morpholine moiety via nucleophilic substitution or condensation. Use morpholine in excess with a catalyst like iodine or under reflux in ethanol.
  • Key Conditions : Maintain anhydrous conditions, control temperature (60–80°C), and monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Purify via column chromatography (silica gel, eluent: DCM/methanol 9:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Techniques :

  • IR Spectroscopy : Detect the amide C=O stretch (~1630–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • ¹H/¹³C NMR :
  • Morpholine protons: δ 3.4–3.7 ppm (multiplet, 8H).
  • Aminophenoxy aromatic protons: δ 6.6–7.2 ppm (doublets/triplets).
  • Carbonyl carbon: δ ~165–170 ppm.
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/O values; discrepancies >0.3% indicate impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental elemental analysis data and theoretical values?

  • Strategies :

  • Purification : Use recrystallization (ethanol/water) or preparative HPLC to remove by-products.
  • By-Product Identification : Employ LC-MS or HRMS to detect unreacted intermediates (e.g., residual morpholine or halogenated precursors).
  • Error Mitigation : Calibrate instrumentation and validate against certified standards .

Q. What computational methods are effective for predicting the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Parameterize the morpholine ring’s electron-rich nitrogen for hydrogen bonding.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can reaction yields be optimized while minimizing by-products like oxidized or dimerized species?

  • Optimization Strategies :

  • Solvent Selection : Use DCM or THF to reduce polarity-driven side reactions.
  • Temperature Control : Lower reaction temperatures (40–60°C) with slow reagent addition.
  • Catalysts : Add catalytic KI or phase-transfer agents (e.g., TBAB) to enhance nucleophilicity .

Q. What advanced crystallographic tools can analyze the compound’s conformational dynamics and solid-state packing?

  • Tools :

  • SHELXL : Refine X-ray diffraction data; apply TWIN commands for handling twinned crystals.
  • WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality ellipsoid plots.
  • Ring Puckering Analysis : Use Cremer-Pople parameters (θ, φ) to quantify morpholine ring distortions .

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